molecular formula C14H21NOS B5292732 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane

1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane

Cat. No. B5292732
M. Wt: 251.39 g/mol
InChI Key: RMAQEGOEPQGGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane, also known as DMAT, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DMAT is a heterocyclic compound that contains a thienyl group, which makes it structurally unique and biologically active.

Mechanism of Action

1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane inhibits the activity of PKR and EIF2AK4 by binding to the ATP-binding site of these enzymes. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to be a competitive inhibitor of PKR and a non-competitive inhibitor of EIF2AK4. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to induce autophagy in cancer cells by inhibiting the mTOR pathway.
Biochemical and Physiological Effects
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit angiogenesis by inhibiting the VEGF pathway. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a useful tool compound for studying the role of PKR and EIF2AK4 in various biological processes. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a potent inhibitor of PKR and EIF2AK4, which makes it a valuable tool for studying these enzymes. However, 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has limitations in terms of its solubility and stability, which can affect its effectiveness as a tool compound.

Future Directions

There are many future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane. One direction is to study the potential therapeutic applications of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane in cancer and other diseases. Another direction is to develop more potent and selective inhibitors of PKR and EIF2AK4 based on the structure of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane. Another direction is to study the potential side effects of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane and its derivatives in animal models. Further research is needed to fully understand the potential applications and limitations of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane in scientific research.
In conclusion, 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a unique heterocyclic compound that has potential applications in various scientific research fields. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit PKR and EIF2AK4, which makes it a valuable tool compound for studying these enzymes. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has many potential applications in cancer and other diseases, but further research is needed to fully understand its potential and limitations.

Synthesis Methods

1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane can be synthesized using various methods, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by acylation with chloroacetyl chloride. Another method involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by cyclization with phosgene. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane can also be synthesized using a one-pot reaction of 4,5-dimethylthiophene-2-carboxylic acid, 1,6-diaminohexane, and phosgene.

Scientific Research Applications

1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit protein kinase R (PKR), which is involved in the regulation of protein synthesis and cell proliferation. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has also been shown to inhibit the activity of eukaryotic translation initiation factor 2 alpha kinase 4 (EIF2AK4), which is involved in the regulation of cellular stress responses. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been used as a tool compound to study the role of PKR and EIF2AK4 in various biological processes.

properties

IUPAC Name

azocan-1-yl-(4,5-dimethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-11-12(2)17-10-13(11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAQEGOEPQGGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl(4,5-dimethylthiophen-3-yl)methanone

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